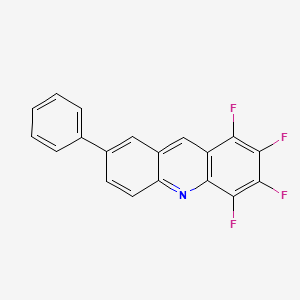
1,2,3,4-Tetrafluoro-7-phenylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrafluoro-7-phenylacridine is a fluorinated derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-7-phenylacridine typically involves the fluorination of acridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the acridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, with the presence of a base to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrafluoro-7-phenylacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroacridine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Amino or thiol-substituted acridine derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrafluoro-7-phenylacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrafluoro-7-phenylacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s fluorine atoms enhance its binding affinity to DNA, making it a potent inhibitor of DNA-related enzymes. This mechanism is particularly relevant in the context of cancer treatment, where the compound can prevent the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound, known for its wide range of applications in chemistry and biology.
9-Aminoacridine: A derivative used in the treatment of Alzheimer’s disease.
Proflavine: An acridine derivative with antibacterial properties.
Uniqueness
1,2,3,4-Tetrafluoro-7-phenylacridine is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other acridine derivatives. This makes it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
643032-43-3 |
|---|---|
Formule moléculaire |
C19H9F4N |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
1,2,3,4-tetrafluoro-7-phenylacridine |
InChI |
InChI=1S/C19H9F4N/c20-15-13-9-12-8-11(10-4-2-1-3-5-10)6-7-14(12)24-19(13)18(23)17(22)16(15)21/h1-9H |
Clé InChI |
ZXCAARPAVIECAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


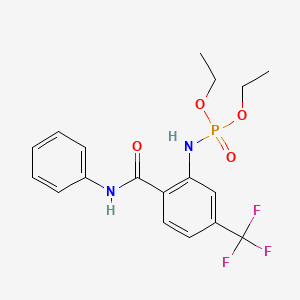

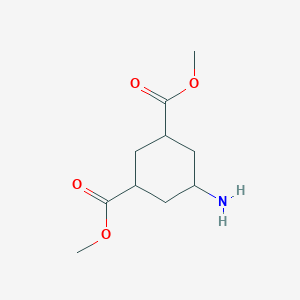
![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
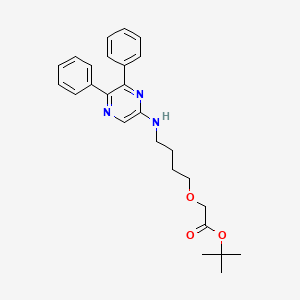
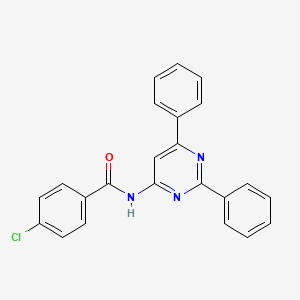
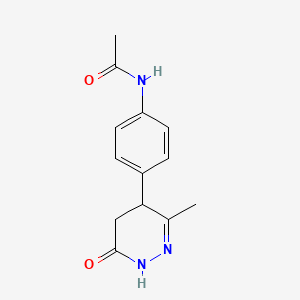

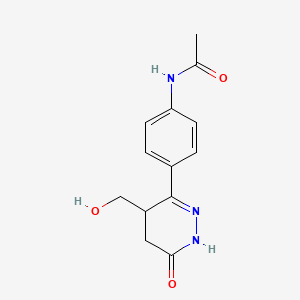
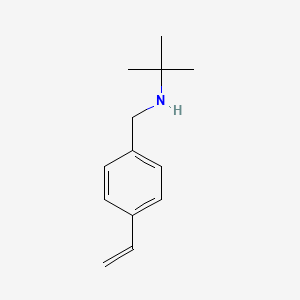
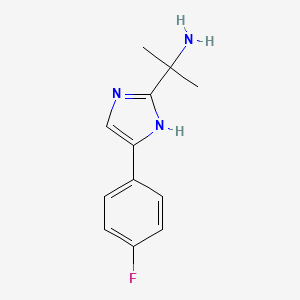
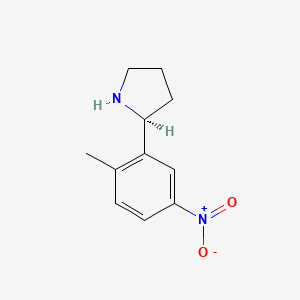
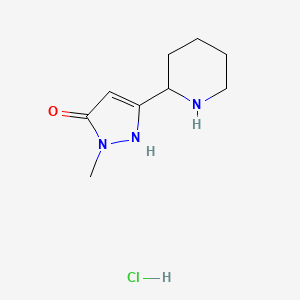
![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)
